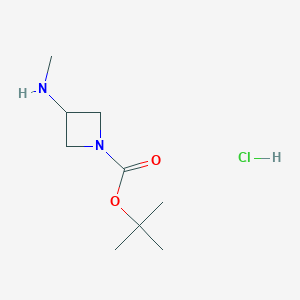

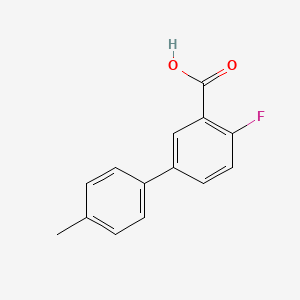

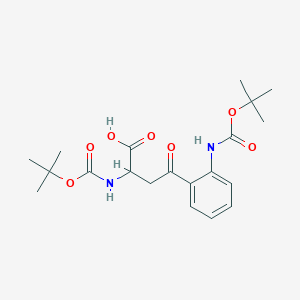

2-Fluoro-5-(4-methylphenyl)benzoic acid

Vue d'ensemble

Description

“2-Fluoro-5-(4-methylphenyl)benzoic acid” is a synthetic compound1. However, there seems to be a lack of specific information about this compound. It’s worth noting that there are similar compounds such as “2-Fluoro-4-(2-methylphenyl)benzoic acid” and “4-(5-Fluoro-2-methylphenyl)benzoic acid” which are available in the market23.

Synthesis Analysis

The synthesis of similar compounds has been documented. For instance, “2-(4-Fluorobenzoyl)benzoic acid” was used as a starting reagent for the synthesis of Heparan sulfate glycosaminoglycans (HSGAG)-mimetic compounds4. However, the specific synthesis process for “2-Fluoro-5-(4-methylphenyl)benzoic acid” is not readily available.Molecular Structure Analysis

The molecular structure of “2-Fluoro-5-(4-methylphenyl)benzoic acid” is not directly available. However, similar compounds like “5-Fluoro-2-hydroxybenzoic acid” and “5-Fluoro-2-methylbenzoic acid” have their molecular structures documented56.Chemical Reactions Analysis

Specific chemical reactions involving “2-Fluoro-5-(4-methylphenyl)benzoic acid” are not readily available. However, reactions at the benzylic position, which might be relevant to this compound, have been discussed7.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Fluoro-5-(4-methylphenyl)benzoic acid” are not directly available. However, similar compounds like “5-Fluoro-2-hydroxybenzoic acid” and “5-Fluoro-2-methylbenzoic acid” have their properties documented56.Applications De Recherche Scientifique

Synthesis of N-(3-Amino-4-methylphenyl)benzamide

- Scientific Field: Medicinal Chemistry

- Application Summary: N-(3-Amino-4-methylphenyl)benzamide is a crucial building block of many drug candidates . It has a wide range of applications in medicinal chemistry .

- Methods of Application: A continuous flow microreactor system was developed to synthesize N-(3-Amino-4-methylphenyl)benzamide and determine intrinsic reaction kinetics parameters . The compound was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .

- Results: The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results . As a result, N-(3-Amino-4-methylphenyl)benzamide was synthesized in the microreactor with a yield of 85.7% within 10 minutes .

Crystal Structure Analysis

- Scientific Field: Crystallography

- Application Summary: The crystal structure of 2-(2-fluoro-4-methyl-5-((2,2,2-trifluoroethyl)thio)phenyl)isoindolin-1-one, a compound related to 2-Fluoro-5-(4-methylphenyl)benzoic acid, was studied .

- Methods of Application: The crystal structure was determined using X-ray diffraction .

- Results: The crystal structure was successfully determined, providing valuable information about the compound’s molecular properties .

Suzuki-Miyaura Cross-Coupling Reactions

- Scientific Field: Organic Chemistry

- Application Summary: The Suzuki-Miyaura cross-coupling reaction is a type of chemical reaction where a carbon-carbon bond is formed from a boronic acid and an organic halide in the presence of a base and a palladium catalyst .

- Methods of Application: The reaction typically involves the use of a palladium catalyst, a base, and an organic halide .

- Results: The reaction results in the formation of a carbon-carbon bond, which is a key step in the synthesis of many organic compounds .

Synthesis of Novel Iminothiazole Derivatives

- Scientific Field: Medicinal Chemistry

- Application Summary: 5-Fluoro-2-methylbenzoic acid, a compound related to 2-Fluoro-5-(4-methylphenyl)benzoic acid, is used in the preparation of novel iminothiazole derivatives . These derivatives can act as ligands for cannabinoid receptors .

- Methods of Application: The synthesis of these derivatives typically involves the reaction of 5-Fluoro-2-methylbenzoic acid with other reagents to form the iminothiazole ring .

- Results: The resulting iminothiazole derivatives can act as ligands for cannabinoid receptors, which may have potential therapeutic applications .

Friedel-Crafts Alkylation of Hydronaphthalenes

- Scientific Field: Organic Chemistry

- Application Summary: Friedel-Crafts alkylation is a type of chemical reaction where an alkyl group is introduced into an aromatic compound . This reaction is used in the synthesis of a wide range of organic compounds .

- Methods of Application: The reaction typically involves the use of a Lewis acid catalyst, such as aluminum chloride, and an alkyl halide .

- Results: The reaction results in the formation of a new carbon-carbon bond, which is a key step in the synthesis of many organic compounds .

Synthesis of 9,10-Diarylanthracenes for Use as Molecular Switches

- Scientific Field: Materials Science

- Application Summary: 9,10-Diarylanthracenes are a type of organic compound that can be used as molecular switches . These switches can be used in a variety of applications, including in the development of new materials and devices .

- Methods of Application: The synthesis of these compounds typically involves the reaction of an anthracene derivative with an aryl halide in the presence of a palladium catalyst .

- Results: The resulting 9,10-diarylanthracenes can act as molecular switches, changing their properties in response to external stimuli .

Safety And Hazards

The safety and hazards information for “2-Fluoro-5-(4-methylphenyl)benzoic acid” is not directly available. However, benzoic acid, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard9.

Orientations Futures

The future directions for “2-Fluoro-5-(4-methylphenyl)benzoic acid” are not directly available. However, “2-(4-Fluorobenzoyl)benzoic acid” was used as a starting reagent for the synthesis of Heparan sulfate glycosaminoglycans (HSGAG)-mimetic compounds, indicating potential applications in the field of biochemistry4.

Please note that the information provided is based on the closest available compounds and may not fully represent “2-Fluoro-5-(4-methylphenyl)benzoic acid”. For more accurate information, further research and laboratory analysis are recommended.

Propriétés

IUPAC Name |

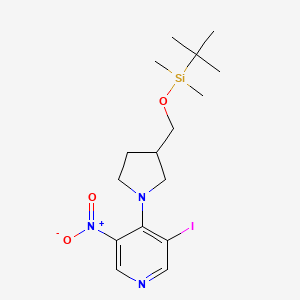

2-fluoro-5-(4-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-9-2-4-10(5-3-9)11-6-7-13(15)12(8-11)14(16)17/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTVYDHFZDUNIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681116 | |

| Record name | 4-Fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-(4-methylphenyl)benzoic acid | |

CAS RN |

1183641-87-3 | |

| Record name | 4-Fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Isopropoxy-N-[2-(3-methylphenoxy)butyl]aniline](/img/structure/B1439739.png)

![2-Chloro-N-[2-(4-chlorophenoxy)propyl]aniline](/img/structure/B1439740.png)

![2-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B1439742.png)

![Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 5,6,12,13-tetrachloro-2,9-dimethyl-](/img/structure/B1439745.png)

![6-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine](/img/structure/B1439753.png)

![Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B1439754.png)